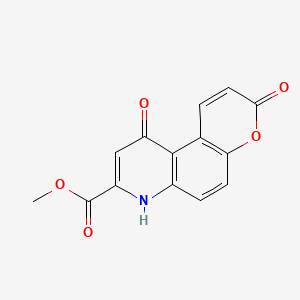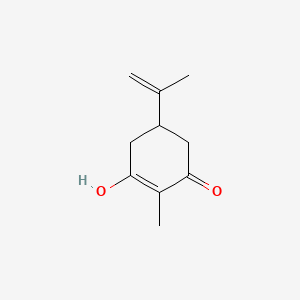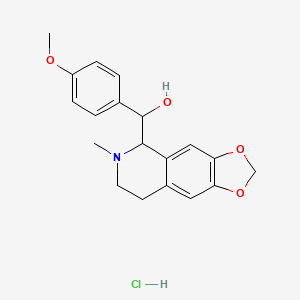
Diethyl 2-chloro-2-phenylvinylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-chloro-2-phenylvinylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a vinyl moiety
準備方法
Synthetic Routes and Reaction Conditions
Diethyl 2-chloro-2-phenylvinylphosphonate can be synthesized through various methods. One common approach involves the reaction of diethyl phosphite with 2-chloro-2-phenylvinyl chloride under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the electrophilic carbon of the vinyl chloride, resulting in the formation of the desired phosphonate product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
Diethyl 2-chloro-2-phenylvinylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The vinyl group can be oxidized to form corresponding epoxides or diols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield phosphonamidates, while oxidation with m-CPBA can produce epoxides.
科学的研究の応用
Diethyl 2-chloro-2-phenylvinylphosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of various organophosphorus compounds.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting enzymes or receptors involving phosphorus-containing moieties.
Materials Science: It is utilized in the preparation of advanced materials, including polymers and coatings with enhanced properties.
作用機序
The mechanism of action of diethyl 2-chloro-2-phenylvinylphosphonate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, the compound may inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. The vinyl phosphonate group can also participate in Michael addition reactions, leading to the formation of stable adducts with nucleophilic sites on biomolecules.
類似化合物との比較
Similar Compounds
Diethyl 2-phenylvinylphosphonate: Lacks the chlorine atom, resulting in different reactivity and applications.
Diethyl 2-chloroethylphosphonate: Contains an ethyl group instead of a phenyl group, leading to variations in chemical behavior and uses.
Uniqueness
Diethyl 2-chloro-2-phenylvinylphosphonate is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and the development of specialized compounds for various scientific and industrial purposes.
特性
CAS番号 |
1475-83-8 |
|---|---|
分子式 |
C12H16ClO3P |
分子量 |
274.68 g/mol |
IUPAC名 |
(1-chloro-2-diethoxyphosphorylethenyl)benzene |
InChI |
InChI=1S/C12H16ClO3P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 |
InChIキー |
VZJDFIKGZLQPMF-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C=C(C1=CC=CC=C1)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


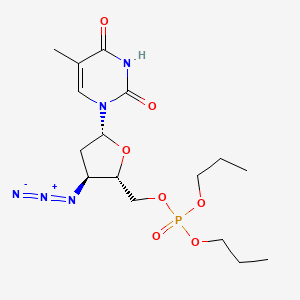



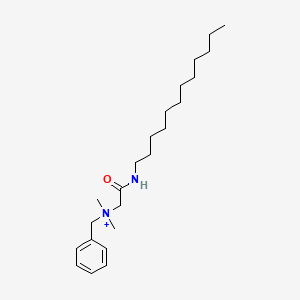
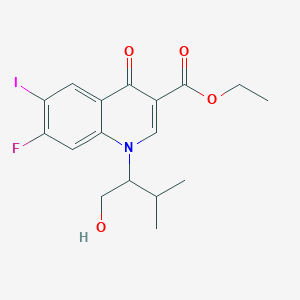
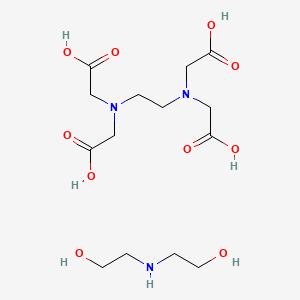


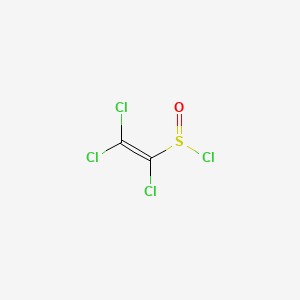
![1-[(Butylsulfanyl)methyl]-4-(4-chlorophenyl)piperazine](/img/structure/B12811081.png)
